3-(3-Bromobenzyl)indolin-2-one is a compound classified under indole derivatives, which are known for their diverse biological activities and potential therapeutic applications. This compound features a bromobenzyl group attached to an indolin-2-one core, contributing to its unique chemical properties and biological activities. Indole derivatives, including 3-(3-Bromobenzyl)indolin-2-one, have been extensively studied for their roles in medicinal chemistry due to their ability to interact with various biological targets.
The synthesis of 3-(3-Bromobenzyl)indolin-2-one typically involves a reaction between 3-bromoaniline and isatin. The process can be summarized as follows:
The industrial production may scale up these laboratory methods, optimizing conditions such as temperature, pressure, and solvent choice to enhance yield and purity. Continuous flow reactors are increasingly utilized for efficiency.
The molecular formula for 3-(3-Bromobenzyl)indolin-2-one is , with a molecular weight of approximately 292.16 g/mol. The structure can be represented as follows:
3-(3-Bromobenzyl)indolin-2-one can participate in various chemical reactions:
The mechanism of action of 3-(3-Bromobenzyl)indolin-2-one involves several pathways:
The compound's ability to modulate these pathways highlights its potential therapeutic applications in treating inflammatory diseases and cancers.
3-(3-Bromobenzyl)indolin-2-one has several scientific uses:
Indolin-2-ones exhibit distinct structural and electronic features that confer "privileged scaffold" status in medicinal chemistry:
Table 1: Biologically Active Indolin-2-one Derivatives and Their Targets
| Compound | C3 Substituent | Primary Target(s) | Biological Activity |
|---|---|---|---|
| Sunitinib | (Z)-5-fluorine-3-ylidene | vascular endothelial growth factor receptor-2/platelet-derived growth factor receptor | Antiangiogenic/antitumor [9] |
| Semaxanib (SU5416) | 3-(3,5-dimethylpyrrol-2-yl) | vascular endothelial growth factor receptor-2 tyrosine kinase | Antiangiogenic [5] |
| 3-(3-Bromobenzyl)indolin-2-one | 3-Bromobenzyl | Tubulin/vascular endothelial growth factor receptor-2 | Microtubule disruption [10] |
The scaffold’s adaptability is further demonstrated by its compatibility with multi-targeted drug design. For example, dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-dione derivatives exhibit simultaneous inhibition of epidermal growth factor receptor/vascular endothelial growth factor receptor-2 and tubulin polymerization, leveraging the oxindole core as a hydrophobic anchor in diverse binding pockets [6] [10].
Introduction of a 3-bromobenzyl group at the C3 position of indolin-2-one creates distinct pharmacological profiles dictated by halogen positioning and linker chemistry:
Table 2: Impact of Benzyl Substitution Pattern on Antiproliferative Activity
| Substituent | Position | MCF-7 IC₅₀ (μM) | Tubulin Inhibition IC₅₀ (μM) | Target Selectivity |
|---|---|---|---|---|
| 2-Bromobenzyl | Ortho | 28.4 ± 1.3 | 12.7 ± 0.9 | Moderate tubulin selectivity |
| 3-Bromobenzyl | Meta | 14.8 ± 0.6 | 8.0 ± 0.4 | Dual tubulin/kinase inhibition |
| 4-Bromobenzyl | Para | 32.7 ± 1.8 | 15.3 ± 1.1 | Preferential kinase inhibition |
Data adapted from NCI-60 screening and biochemical assays demonstrates that meta-substitution (3-bromobenzyl) maximizes cytotoxicity in breast cancer (MCF-7) and colon cancer (HCT116) cell lines. This correlates with improved dual inhibition of tubulin polymerization (IC₅₀ = 7.99 μM) and vascular endothelial growth factor receptor-2 kinase activity (IC₅₀ = 1.38 μM) compared to combretastatin A-4 (tubulin IC₅₀ = 2.64 μM) or sunitinib (vascular endothelial growth factor receptor-2 IC₅₀ = 0.08 μM) [10].
3-(3-Bromobenzyl)indolin-2-one derivatives exert antiproliferative effects through multi-targeted kinase inhibition and cytoskeletal disruption:
Apoptosis induction via mitochondrial pathways further validates their mechanism. Treated cells show caspase-3 activation (3.5-fold increase), cytochrome c release (2.1-fold), and Bax/Bcl-2 dysregulation, confirming programmed cell death initiation [4] [7]. Molecular dynamics simulations reveal stable binding of 3-(3-bromobenzyl)indolin-2-one in vascular endothelial growth factor receptor-2’s ATP site (binding energy = −9.8 kcal/mol) and tubulin’s colchicine pocket (binding energy = −10.2 kcal/mol), consistent with enzymatic and cellular activity data [10].
CAS No.: 1192-42-3
CAS No.: 11104-40-8
CAS No.:
CAS No.: 37734-05-7